Trimethylsilyl trifluoromethanesulfonate

Catalog No.
S573182
CAS No.
27607-77-8
M.F
C4H9F3O3SSi
M. Wt
222.26 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylsilyl trifluoromethanesulfonate

CAS Number

27607-77-8

Product Name

Trimethylsilyl trifluoromethanesulfonate

IUPAC Name

trimethylsilyl trifluoromethanesulfonate

Molecular Formula

C4H9F3O3SSi

Molecular Weight

222.26 g/mol

InChI

InChI=1S/C4H9F3O3SSi/c1-12(2,3)10-11(8,9)4(5,6)7/h1-3H3

InChI Key

FTVLMFQEYACZNP-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OS(=O)(=O)C(F)(F)F

Synonyms

1,1,1-Trifluoromethanesulfonic Acid Trimethylsilyl Ester; Trimethylsilanol Trifluoromethanesulfonate; Trifluoromethanesulfonic Acid Trimethylsilyl Ester; Trimethylsilanol Trifluoromethanesulfonate; Trimethylsilyl Triflate; Trimethylsilyl Trifluoromet

Canonical SMILES

C[Si](C)(C)OS(=O)(=O)C(F)(F)F

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is an organosilicon compound commonly used as a reagent in organic synthesis []. It is a colorless, moisture-sensitive liquid with the chemical formula (CH₃)₃SiO₃SCF₃ []. TMSOTf is derived from trimethylsilyl chloride (TMSCI), a common silylating agent, but offers greater electrophilicity due to the presence of the trifluoromethanesulfonyl (trifyl) group (SO₃CF₃) [].


Molecular Structure Analysis

The key feature of TMSOTf's structure is the trimethylsilyl group (Si(CH₃)₃) bonded to the trifluoromethanesulfonyl group. The trimethylsilyl group acts as a leaving group while the electron-withdrawing triflyl group enhances the positive charge on the silicon atom, making it more susceptible to nucleophilic attack []. This electrophilic character is crucial for its activation properties in organic reactions.


Chemical Reactions Analysis

TMSOTf is a versatile reagent involved in various organic transformations. Here are some key reactions:

  • Silylation of Alcohols and Enol Formation: TMSOTf effectively reacts with alcohols (ROH) in the presence of a base (Et₃N) to form trimethylsilyl ethers (ROSi(CH₃)₃) []. This reaction is useful for protecting hydroxyl groups during synthesis. TMSOTf can also activate carbonyl compounds (C=O) in ketones and aldehydes, promoting the formation of silyl enol ethers, important intermediates in organic synthesis [].

Reaction Equation (Silylation of Alcohols):

(CH₃)₃SiO₃SCF₃ + ROH + Et₃N → ROSi(CH₃)₃ + (Et₃NH)⁺O₃SCF₃⁻

  • Lewis Acid Activation: TMSOTf can act as a Lewis acid due to the empty p-orbitals on the sulfur atom. This property is used to activate other Lewis acids or catalysts for various reactions.

Physical And Chemical Properties Analysis

  • Melting Point: Not applicable, TMSOTf is a liquid at room temperature [].
  • Boiling Point: 140 °C (284 °F) [].
  • Density: 1.225 g/mL [].
  • Solubility: Soluble in common organic solvents like dichloromethane, chloroform, and acetonitrile [].
  • Stability: Moisture-sensitive, decomposes upon contact with water [].

Activating Agent for Carbonyls:

TMSOTf is a versatile reagent in organic synthesis, primarily used as an activating agent for carbonyl groups (aldehydes and ketones). Its ability to form reactive enolates makes it valuable for various transformations, including:

  • C-C bond formation reactions: TMSOTf activates carbonyls towards nucleophilic addition, facilitating reactions like aldol condensations, Claisen condensations, and Mannich reactions .
  • Alkylation and acylation reactions: TMSOTf can promote the reaction of carbonyls with various nucleophiles, including alkyl and acyl groups, leading to the formation of new C-C bonds .

Silylation Agent:

TMSOTf acts as a powerful silylation agent, introducing a trimethylsilyl (TMS) group (-Si(CH3)3) onto various functional groups. This silylation process:

  • Protects hydroxyl groups: TMSOTf can protect alcohols and phenols during organic synthesis by converting them into their corresponding trimethylsilyl ethers, which are more stable and easier to handle .
  • Activates alcohols for further reactions: TMSOTf-mediated silylation of alcohols can activate them for subsequent transformations like alkylations or acylation reactions .

Lewis Acid Catalyst:

TMSOTf exhibits mild Lewis acidity due to the presence of the trifluoromethanesulfonate (triflate) group. This Lewis acidity allows it to act as a catalyst for various reactions, including:

  • Friedel-Crafts reactions: TMSOTf can catalyze the acylation of aromatic rings with acid anhydrides .
  • Cyclization reactions: TMSOTf can promote the cyclization of various substrates, such as in the Dieckmann cyclization of diesters .

Other Applications:

Beyond the mentioned roles, TMSOTf finds application in various other areas of scientific research, including:

  • Synthesis of complex molecules: TMSOTf is employed in the synthesis of various complex molecules, including natural products and pharmaceuticals .
  • Purification of organic compounds: TMSOTf can be used to remove unwanted impurities from organic compounds by converting them into volatile derivatives .

Boiling Point

140.0 °C

UNII

Z84V0CBH9J

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 56 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 52 of 56 companies with hazard statement code(s):;
H226 (98.08%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

27607-77-8

Wikipedia

Trimethylsilyl triflate

General Manufacturing Information

Methanesulfonic acid, 1,1,1-trifluoro-, trimethylsilyl ester: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types